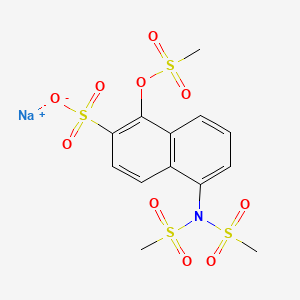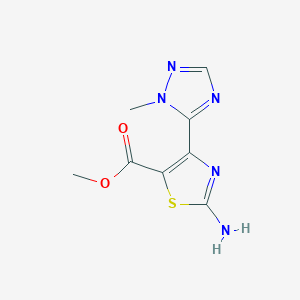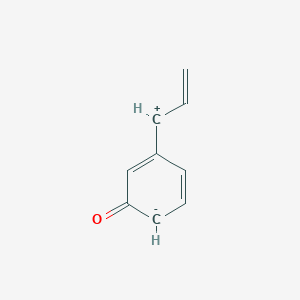
2-Allylphenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allylphenoxybenzene is an organic compound characterized by the presence of an allyl group attached to a phenoxybenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Allylphenoxybenzene can be synthesized through several methods. One common approach involves the reaction of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide, and the mixture is heated to facilitate the formation of the allyl ether.
Another method involves the use of allyl chloride and phenol in the presence of a strong base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to improve reaction rates and selectivity. The use of high-pressure reactors and advanced separation techniques like distillation and crystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Allylphenoxybenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding saturated ether.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of allyl epoxide or allyl aldehyde.
Reduction: Formation of the corresponding saturated ether.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
2-Allylphenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Allylphenoxybenzene depends on the specific reactions it undergoes For example, in oxidation reactions, the allyl group is converted to an epoxide or aldehyde through the transfer of oxygen atoms
Comparison with Similar Compounds
Similar Compounds
2-Allylphenol: Similar structure but lacks the phenoxy group.
Phenoxybenzene: Lacks the allyl group.
Allylbenzene: Lacks the phenoxy group.
Uniqueness
2-Allylphenoxybenzene is unique due to the presence of both an allyl group and a phenoxybenzene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-phenoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C15H14O/c1-2-8-13-9-6-7-12-15(13)16-14-10-4-3-5-11-14/h2-7,9-12H,1,8H2 |
InChI Key |
WLSWGCQKNKECQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


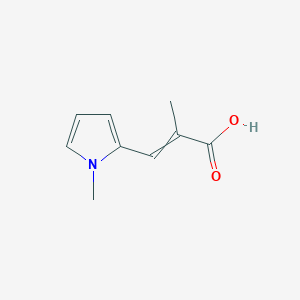
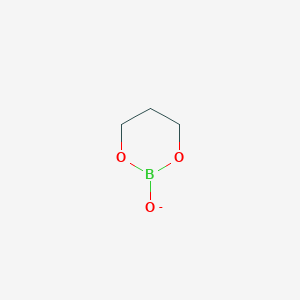

![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)

![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
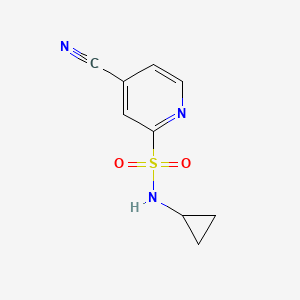
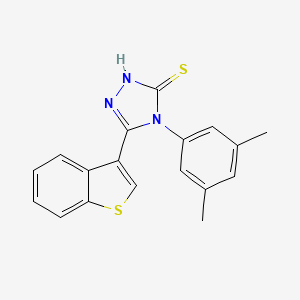

![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)
